molecular formula C14H29N3O2 B6201019 tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate CAS No. 2731007-67-1

tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate

Cat. No.: B6201019
CAS No.: 2731007-67-1
M. Wt: 271.4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate: is a chemical compound with a complex structure that includes a tert-butyl group, a piperazine ring, and an aminopropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 1-(3-aminopropyl)piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the piperazine ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, organic solvents like dichloromethane or tetrahydrofuran, basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry: tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets, such as enzymes and receptors.

Industry: In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity. The aminopropyl chain can enhance the compound’s solubility and facilitate its transport across biological membranes.

Comparison with Similar Compounds

  • tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propylcarbamate
  • tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propylamine
  • tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propylester

Uniqueness: tert-butyl 3-[4-(3-aminopropyl)piperazin-1-yl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, enhancing the compound’s stability, while the piperazine ring and aminopropyl chain offer versatile sites for chemical modifications and interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2731007-67-1

Molecular Formula

C14H29N3O2

Molecular Weight

271.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.